Aniline phosphate

概要

説明

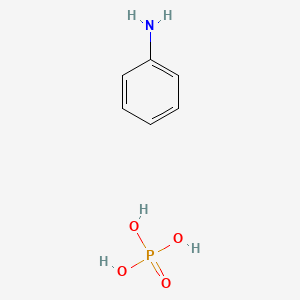

Aniline phosphate, also known as phenylamine phosphate, is an organic compound with the molecular formula C6H10NO4P. It is a derivative of aniline, where the aniline molecule is combined with phosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Aniline phosphate can be synthesized through the reaction of aniline with phosphoric acid. The reaction typically involves mixing aniline with a stoichiometric amount of phosphoric acid under controlled temperature conditions. The reaction can be represented as follows: [ \text{C6H5NH2} + \text{H3PO4} \rightarrow \text{C6H5NH3}^+ \text{H2PO4}^- ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with phosphoric acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including nitroso compounds and nitro compounds.

Reduction: It can be reduced to form aniline and other related compounds.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Nitroaniline, nitrosoaniline.

Reduction: Aniline.

Substitution: Various substituted aniline derivatives.

科学的研究の応用

Aniline phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: this compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of aniline phosphate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of phosphorylated intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes.

類似化合物との比較

Aniline: The parent compound of aniline phosphate, used widely in the chemical industry.

Nitroaniline: An oxidized derivative of aniline, used in the production of dyes and pigments.

Sulfanilic Acid: A sulfonated derivative of aniline, used in the synthesis of azo dyes.

Uniqueness of this compound: this compound is unique due to its combination of aniline and phosphoric acid, which imparts distinct chemical properties. Its ability to participate in both organic and inorganic reactions makes it a versatile compound in various applications.

生物活性

Aniline phosphate is a compound that has garnered attention due to its biological activity, particularly in environmental and toxicological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with this compound, including its degradation pathways, toxicological impacts, and potential applications.

This compound consists of an aniline moiety attached to a phosphate group, which can exist in several forms, such as mono-, di-, or tri-aniline phosphate. The chemical structure influences its biological interactions and degradation processes.

Degradation Pathways

Microbial Degradation

Research has demonstrated that certain bacteria can utilize aniline as a carbon source. For instance, Desulfatiglans anilini is known to anaerobically degrade aniline through a series of enzymatic reactions. The initial step involves the conversion of aniline to 4-aminobenzoate via phenylphosphoamidate as an intermediate. This process is facilitated by specific gene clusters responsible for the enzymes involved in these reactions .

Table 1: Key Enzymes and Gene Clusters in Aniline Degradation

| Enzyme | Gene Cluster | Function |

|---|---|---|

| Phenylphosphate synthase | phe | Converts phenol to phenylphosphate |

| Phenylphosphate carboxylase | ani | Converts phenylphosphate to 4-aminobenzoate |

| 4-Aminobenzoyl-CoA synthetase | ani | Activates 4-aminobenzoate |

Toxicological Effects

Oxidative Stress and Apoptosis

Aniline exposure has been linked to the induction of oxidative stress in various cell types, particularly hepatocytes. A study indicated that exposure to aniline significantly increases levels of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and DNA damage. These changes culminate in reduced cell viability and increased apoptosis in a concentration-dependent manner .

Table 2: Effects of Aniline on Hepatocyte Viability

| Aniline Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 80 | 15 |

| 10 | 63 | 30 |

| 20 | 45 | 50 |

The comet assay results indicated significant DNA damage correlating with the concentration of aniline, highlighting its genotoxic potential .

Case Studies

-

Study on Hepatocytes

In a controlled experiment, primary cultured hepatocytes were exposed to varying concentrations of aniline. The results showed that higher concentrations led to increased oxidative stress markers and apoptosis rates. The addition of N-acetylcysteine (NAC), a ROS inhibitor, mitigated some of these effects, suggesting potential therapeutic avenues for mitigating aniline toxicity . -

Environmental Impact

A study on the biodegradation of aniline in contaminated environments revealed that Desulfatiglans anilini could effectively reduce aniline concentrations in anaerobic conditions, thus providing insights into bioremediation strategies for polluted sites .

化学反応の分析

Oxidation Reactions

Aniline phosphate undergoes oxidation via radical intermediates or electrophilic agents. Key findings include:

Radical-Mediated Oxidation

-

Hydroxyl Radical (·OH) Reactions :

Oxidation by ·OH radicals proceeds predominantly via addition to the benzene ring , forming hydroxycyclohexadienyl isomers. These intermediates decay via elimination of OH⁻ to yield the aniline radical cation (C₆H₅NH₂⁺·) on the microsecond timescale . -

Phosphate Radical (PO₄²⁻·) Reactions :

Phosphate radicals oxidize aniline derivatives via electron transfer , forming anilino radicals. Subsequent dimerization yields products such as azobenzene (C₆H₅N=NC₆H₅) and 4-aminodiphenylamine .-

Rate constants for PO₄²⁻· reactions with aniline derivatives:

| Amine | Rate Constant (M⁻¹s⁻¹) |

|-----------------------|-------------------------|

| Aniline | 7.10 × 10⁸ |

| p-Bromoaniline | 5.75 × 10⁸ |

| p-Nitroaniline | 1.62 × 10⁸ |

-

Acid-Base Reactions

The phosphate counterion influences protonation equilibria and reactivity:

-

Protonation in Acidic Media :

In concentrated HCl, this compound undergoes nitrosation with NaNO₂, forming diazonium intermediates. These intermediates are reduced by Zn/HCl to yield p-amino-N,N-dimethylaniline , a precursor for dyes . -

Deprotonation in Basic Media :

At pH >11, the anilino radical deprotonates to form the conjugate base (C₆H₅N⁻·), which participates in coupling reactions to generate azo compounds or benzidine derivatives .

Phosphorylation Reactions

This compound serves as a substrate in phosphorylation processes:

-

Atherton–Todd Reaction :

Aniline derivatives react with chlorophosphates (e.g., POCl₃) in biphasic systems (CCl₄/H₂O) to form N-arylphosphoramidates . Key conditions include: -

Salification with Phosphoric Acid :

Aniline reacts with H₃PO₄ under controlled conditions (40–60°C) to crystallize this compound. The product exhibits high purity (>99%) and stability .

Reductive Reactions

Stability and Decomposition

特性

IUPAC Name |

aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCSWFKVAHBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121220-43-7, 17843-02-6, 62-53-3 (Parent) | |

| Record name | Benzenamine, homopolymer, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7068053 | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-42-1, 71411-65-9 | |

| Record name | Monobasic aniline orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research on Aniline Phosphate derivatives?

A1: The provided research focuses heavily on the kinetics and mechanism of hydrolysis of various this compound esters in acidic media. [, , , , , , , , ] This includes studying the effects of acid concentration, temperature, ionic strength, and solvent on the rate of hydrolysis, as well as determining the reactive species involved.

Q2: What type of bond fission is typically observed in the hydrolysis of these this compound esters?

A2: The research suggests that the hydrolysis of these esters generally involves P-N bond fission. [, , , , ] This conclusion is drawn from comparing kinetic rate data with similar compounds.

Q3: What experimental techniques are commonly employed to investigate the hydrolysis of this compound esters?

A4: Researchers primarily use spectrophotometry to study the hydrolysis of these esters. [, , ] Allen's modified colorimetric method is frequently employed to measure the rate of inorganic phosphate appearance, which directly correlates to the rate of ester hydrolysis.

Q4: Why is understanding the mechanism of this compound ester hydrolysis important?

A5: Understanding the mechanism, including the reactive species and the influence of factors like pH and temperature, is crucial for predicting the stability and behavior of these compounds in various environments. [, ] This knowledge is particularly relevant considering the application of some this compound esters as pesticides and their potential environmental impact. [, ]

Q5: Beyond hydrolysis, are there other applications of this compound derivatives mentioned in the provided research?

A6: Yes, one study mentions the use of this compound and para-Anisidine Phosphate reagents for detecting sugars on chromatograms. [] This highlights the versatility of this class of compounds in analytical chemistry.

Q6: What theoretical concepts are applied to analyze the kinetic data and understand the reaction mechanism?

A6: The research utilizes several theoretical concepts to interpret experimental results. These include:

- Hammett acidity function: Used to correlate reaction rates with acidity. [, , , ]

- Zucker-Hammett hypothesis: Helps in determining the molecularity of the reaction. [, , ]

- Bunnett parameters and Bunnett-Olsen parameters: Provide insights into the mechanism and transition state of the reaction. [, , , ]

- Arrhenius parameters: Used to determine the activation energy and pre-exponential factor, offering clues about the reaction mechanism. [, , ]

- Isokinetic relationship: Helps in understanding the transition state structure and reaction pathway. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。